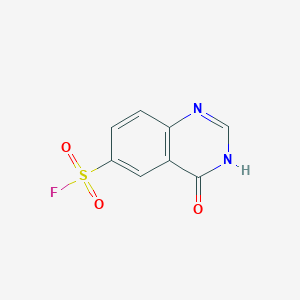

4-Oxo-3H-quinazoline-6-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-3H-quinazoline-6-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O3S/c9-15(13,14)5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEHYQVUEXILEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)F)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Analytical Characterization of 4 Oxo 3h Quinazoline 6 Sulfonyl Fluoride Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of 4-Oxo-3H-quinazoline-6-sulfonyl fluoride (B91410), a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for complete structural verification.

The analysis of one-dimensional NMR spectra provides the initial and most fundamental proof of structure for quinazoline (B50416) derivatives.

Proton (¹H) NMR: The ¹H NMR spectrum of a related compound, 3-butyl-4-oxo-3,4-dihydroquinazoline-6-sulfonamide , reveals characteristic signals for the quinazoline core. The aromatic protons exhibit distinct chemical shifts and coupling patterns. For instance, the H-5 proton appears as a doublet at approximately 8.43 ppm, the H-7 proton as a doublet of doublets at 8.14 ppm, and the H-8 proton as a doublet of doublets at 7.75 ppm. A singlet corresponding to the H-2 proton of the pyrimidine (B1678525) ring is observed around 8.56 ppm. uzicps.uz For 4-Oxo-3H-quinazoline-6-sulfonyl fluoride, similar patterns would be expected for the aromatic protons, with potential shifts influenced by the electronic effects of the sulfonyl fluoride group.

Carbon (¹³C) NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Chemical shifts are indicative of the electronic environment of each carbon atom. For instance, in various quinazoline derivatives, the carbonyl carbon (C-4) typically resonates in the downfield region, while the other aromatic and heterocyclic carbons appear at characteristic chemical shifts. rsc.org

| Nucleus | Compound | Observed Chemical Shifts (δ, ppm) and Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 3-butyl-4-oxo-3,4-dihydroquinazoline-6-sulfonamide | 8.56 (s) | H-2 |

| ¹H | 3-butyl-4-oxo-3,4-dihydroquinazoline-6-sulfonamide | 8.43 (d) | H-5 |

| ¹H | 3-butyl-4-oxo-3,4-dihydroquinazoline-6-sulfonamide | 8.14 (dd) | H-7 |

| ¹H | 3-butyl-4-oxo-3,4-dihydroquinazoline-6-sulfonamide | 7.75 (dd) | H-8 |

| ¹³C | Quinazoline Derivatives (General) | Downfield region | C-4 (Carbonyl) |

| ¹⁹F | Organofluorine Compounds (General) | -50 to -220 (approx.) | Fluorine-containing groups |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z).

Soft ionization techniques, such as Electrospray Ionization (ESI), are particularly well-suited for the analysis of quinazoline derivatives as they typically generate intact molecular ions with minimal fragmentation. In ESI-MS, the analyte solution is sprayed into the mass spectrometer, producing protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). For a related compound, 4-oxo-3,4-dihydroquinazoline-6-sulfonamide , the predicted m/z for the [M+H]⁺ adduct is 226.02809. uni.lu This high-resolution measurement allows for the confident determination of the elemental formula.

| Compound | Adduct | Predicted m/z |

|---|---|---|

| 4-oxo-3,4-dihydroquinazoline-6-sulfonamide | [M+H]⁺ | 226.02809 |

| 4-oxo-3,4-dihydroquinazoline-6-sulfonamide | [M+Na]⁺ | 248.01003 |

| 4-oxo-3,4-dihydroquinazoline-6-sulfonamide | [M-H]⁻ | 224.01353 |

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, can provide further structural confirmation. The fragmentation patterns of quinazoline derivatives are often characteristic and can be used to deduce the structure of the molecule. Common fragmentation pathways for quinazolinones involve cleavages of the heterocyclic ring and loss of substituents. The study of these fragmentation patterns can help to confirm the connectivity of the core structure and the position of the sulfonyl fluoride group.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute stereochemistry and conformation of a molecule in the solid state.

While a crystal structure for this compound itself is not publicly available, analysis of closely related structures provides valuable insights. For example, the crystal structure of 2-(6-iodo-4-oxo-3,4-dihydroquinazolin-3-yl)ethanesulfonyl fluoride reveals that the quinazoline ring system is nearly planar. nih.gov In another related compound, 3-butyl-4-oxo-3,4-dihydroquinazoline-6-sulfonamide , the quinazoline moiety is also observed to be near planar. uzicps.uz The crystal packing of these molecules is often stabilized by intermolecular interactions such as hydrogen bonding and π–π stacking. uzicps.uznih.gov For this compound, a similar planar quinazoline core would be expected, with the sulfonyl fluoride group likely oriented to minimize steric hindrance and participate in intermolecular interactions within the crystal lattice.

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| 3-butyl-4-oxo-3,4-dihydroquinazoline-6-sulfonamide | Triclinic | P-1 | Near planar quinazoline moiety. uzicps.uz |

| (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime | Monoclinic | P2₁/c | Planar quinazoline in the crystalline state. mdpi.com |

| 2-(6-iodo-4-oxo-3,4-dihydroquinazolin-3-yl)ethanesulfonyl fluoride | Not specified | Not specified | Quinazoline system mean plane with an out-of-plane conformation of the side chain. nih.gov |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. The quinazolinone core, the sulfonyl fluoride moiety, and any substituents on the aromatic ring give rise to distinct spectral signatures.

Key characteristic absorption bands for the 4-oxo-3H-quinazoline moiety include the C=O stretching vibration, which typically appears as a strong band in the region of 1700-1650 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding and the electronic effects of other substituents. The C=N stretching vibration of the pyrimidine ring is generally observed in the 1630-1580 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region. derpharmachemica.com

The sulfonyl fluoride (-SO₂F) group also produces characteristic and strong absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically found in the ranges of 1450-1350 cm⁻¹ and 1250-1150 cm⁻¹, respectively. The S-F stretching vibration is expected to appear in the 850-750 cm⁻¹ region.

Please note: The following data is representative and intended for illustrative purposes, as specific experimental data for this compound was not available in the reviewed literature.

Interactive Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide (in lactam) | 3200 - 3000 | Medium |

| Aromatic C-H Stretch | Quinazoline Ring | 3100 - 3000 | Medium |

| C=O Stretch | 4-Quinazolinone | ~1685 | Strong |

| C=N Stretch | Pyrimidine Ring | ~1610 | Strong |

| Aromatic C=C Stretch | Benzene (B151609) Ring | 1600 - 1450 | Medium |

| Asymmetric S=O Stretch | Sulfonyl Fluoride | ~1410 | Strong |

| Symmetric S=O Stretch | Sulfonyl Fluoride | ~1200 | Strong |

| S-F Stretch | Sulfonyl Fluoride | ~800 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be valuable for characterizing the aromatic ring system and the sulfonyl group.

The symmetric stretching vibrations of the quinazoline ring system are expected to produce strong signals in the Raman spectrum. The sulfonyl group's symmetric S=O stretch, which is also IR-active, will typically show a strong and sharp band in the Raman spectrum as well. The C-S bond vibration, which can be weak in the IR spectrum, may be more readily observed in the Raman spectrum.

Chromatographic Purity Assessment (HPLC, GC) and Enantiomeric Purity Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol.

The purity of the compound is determined by integrating the peak area of the main component and any impurities detected, typically using a UV detector set at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm). The percentage purity is calculated as the ratio of the main peak area to the total area of all peaks.

Please note: The following data is representative and intended for illustrative purposes, as specific experimental data for this compound was not available in the reviewed literature.

Interactive Table 2: Representative HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 minutes |

| Purity | >98% (by peak area) |

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While the parent this compound may have limited volatility, GC analysis could be applicable to less polar and more volatile derivatives or intermediates in its synthesis. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for purity assessment and mass spectral data for structural confirmation.

Enantiomeric Purity Analysis

For chiral derivatives of this compound, it is crucial to determine the enantiomeric purity (or enantiomeric excess, ee). This is typically achieved using chiral HPLC. Chiral HPLC utilizes a chiral stationary phase (CSP) that can differentiate between enantiomers, leading to their separation and allowing for their individual quantification.

The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase, depending on the CSP and the analyte. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Computational Chemistry and Theoretical Modeling of 4 Oxo 3h Quinazoline 6 Sulfonyl Fluoride

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 4-Oxo-3H-quinazoline-6-sulfonyl fluoride (B91410), DFT calculations provide a fundamental understanding of its intrinsic properties.

The initial step in the computational analysis of 4-Oxo-3H-quinazoline-6-sulfonyl fluoride involves the optimization of its ground-state geometry. This is typically achieved using DFT at a specific level of theory, such as B3LYP, with a suitable basis set like 6-31G*. nih.govmui.ac.ir This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation.

Once the geometry is optimized, a detailed electronic structure analysis can be performed. This includes the calculation of various quantum chemical parameters that describe the molecule's reactivity and stability. nih.govmui.ac.ir Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govmui.ac.ir A smaller energy gap suggests higher reactivity. nih.gov

Other important electronic properties that can be calculated include the ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.govmui.ac.ir These parameters provide a comprehensive picture of the molecule's electronic behavior and its propensity to participate in chemical reactions. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify the electrophilic and nucleophilic sites within the molecule.

Table 1: Calculated Quantum Chemical Parameters for this compound (Hypothetical Data)

| Parameter | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -2.5 eV |

| Energy Gap (HOMO-LUMO) | 4.7 eV |

| Ionization Potential | 7.2 eV |

| Electron Affinity | 2.5 eV |

| Electronegativity (χ) | 4.85 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

Reaction Mechanism Elucidation and Transition State Analysis for Synthetic Pathways

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical modeling can be employed to map out the potential energy surface of the reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products.

By calculating the energies of these species, the activation energy for each step of the reaction can be determined. Transition state theory can then be used to calculate the reaction rates. The intrinsic reaction coordinate (IRC) is calculated to confirm that the identified transition state correctly connects the reactants and products. nih.gov This detailed mechanistic insight is invaluable for optimizing reaction conditions to improve yield and reduce byproducts.

A significant application of DFT is the prediction of spectroscopic properties. The vibrational frequencies in the infrared (IR) spectrum of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. researchgate.net These calculated frequencies can be compared with experimental IR spectra to aid in the structural characterization of the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. researchgate.net The calculated ¹H and ¹³C NMR chemical shifts can be correlated with experimental data to confirm the molecular structure. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical Data)

| Spectroscopic Data | Predicted Value |

|---|---|

| Key IR Frequencies (cm⁻¹) | C=O stretch: 1680, S=O stretch: 1350, 1170, C-F stretch: 1100 |

| ¹H NMR Chemical Shifts (ppm) | Aromatic protons: 7.5-8.5, NH proton: 12.0 |

| ¹³C NMR Chemical Shifts (ppm) | Carbonyl carbon: 162, Aromatic carbons: 120-150 |

| UV-Vis λmax (nm) | 280, 320 |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and stability in different environments, such as in aqueous solution.

Starting from the optimized geometry obtained from DFT calculations, the molecule is placed in a simulation box, often filled with solvent molecules like water. The system is then allowed to evolve over time according to the laws of classical mechanics. The trajectory of the atoms is recorded, providing a detailed picture of the molecule's dynamic behavior.

Analysis of the MD trajectory can reveal the preferred conformations of the molecule and the energy barriers between them. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common analyses performed to assess the stability of the molecule's structure over the simulation time. nih.govresearchgate.net

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting the binding mode of a ligand to the active site of a protein.

For this compound, molecular docking can be used to predict its binding affinity and orientation within the active site of a target protein. The protein structure is typically obtained from the Protein Data Bank (PDB). The ligand is then docked into the protein's binding pocket using a scoring function to evaluate the different binding poses.

The results of a docking study provide a detailed view of the ligand-protein interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govresearchgate.net The binding energy, often expressed as a docking score, provides an estimate of the binding affinity. researchgate.net This information is crucial for understanding the molecular basis of the ligand's biological activity and for designing more potent and selective inhibitors. The sulfonyl fluoride group is of particular interest as it can act as a covalent warhead, forming a stable bond with specific amino acid residues in the protein's active site. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Kinase

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -9.5 |

| Key Interacting Residues | LYS745, MET793, ASP855 |

| Types of Interactions | Hydrogen bond with the quinazoline (B50416) N1 and C4=O; covalent bond formation with a cysteine residue via the sulfonyl fluoride group. |

Virtual Screening for Potential Biological Targets and Inhibitors

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, virtual screening could be employed to identify its potential biological targets, thereby elucidating its possible therapeutic applications.

The process would involve docking the 3D structure of this compound into the binding sites of a panel of known biological targets. The binding affinity and mode are then calculated using scoring functions. Targets for which the compound shows high predicted affinity would be prioritized for further experimental validation. For instance, the quinazoline core is a well-known scaffold in medicinal chemistry, with derivatives showing activity against a range of targets such as kinases and G-protein coupled receptors. A virtual screening campaign for this compound would likely include a diverse set of such targets.

Conversely, if a biological target is already known, virtual screening can be used to identify other potent inhibitors from large compound databases. By using this compound as a query structure, molecules with similar pharmacophoric features but potentially improved properties could be identified.

Table 1: Illustrative Virtual Screening Workflow for this compound

| Step | Description |

| 1. Target Selection | A panel of therapeutically relevant proteins (e.g., kinases, proteases) is selected. |

| 2. Ligand Preparation | A 3D model of this compound is generated and energetically minimized. |

| 3. Docking Simulation | The ligand is computationally docked into the binding site of each selected target. |

| 4. Scoring and Ranking | The binding poses are evaluated using a scoring function to estimate binding affinity. |

| 5. Hit Identification | Targets with the highest predicted binding affinities are identified as potential biological targets. |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR are computational modeling methods that aim to correlate the chemical structure of compounds with their physicochemical properties (QSPR) or biological activities (QSAR). These models are built by developing mathematical equations that relate numerical descriptors of the molecules to their observed properties or activities.

For this compound, a QSPR model could be developed to predict properties such as its solubility, melting point, or reactivity. This would involve compiling a dataset of related quinazoline derivatives with experimentally determined properties and then calculating a set of molecular descriptors for each compound. Statistical methods such as multiple linear regression or machine learning algorithms would then be used to build a predictive model.

Similarly, a QSAR model could be developed to predict the biological activity of this compound and its analogs against a specific biological target. This would require a dataset of compounds with known activities. The resulting model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Table 2: Example of a Hypothetical QSAR Model for Quinazoline Derivatives

| Descriptor | Coefficient | Description |

| LogP | 0.5 | A measure of lipophilicity. |

| Topological Polar Surface Area (TPSA) | -0.2 | An indicator of a molecule's polarity. |

| Number of Hydrogen Bond Donors | -0.1 | The count of hydrogen bond donors in the molecule. |

| Molecular Weight | 0.01 | The mass of the molecule. |

This table represents a hypothetical linear QSAR model and is for illustrative purposes only.

A crucial aspect of QSPR and QSAR modeling is the analysis of the molecular descriptors that contribute most significantly to the model. This analysis provides insights into the structure-function relationships, indicating which structural features are important for a given property or activity.

For this compound, descriptor analysis could reveal the importance of the sulfonyl fluoride group for its predicted reactivity or the role of the quinazoline core in its potential biological interactions. For example, descriptors related to electronegativity and steric bulk of the sulfonyl fluoride moiety might be found to be critical for its inhibitory potency against a particular enzyme. This information is invaluable for the rational design of new molecules with optimized properties.

By understanding which descriptors are most influential, chemists can make informed decisions about how to modify the structure of this compound to enhance its desired characteristics.

Structure Activity Relationship Sar and Mechanistic Insights of 4 Oxo 3h Quinazoline 6 Sulfonyl Fluoride Analogues

Systematic Exploration of Structural Modifiers on Quinazolinone Core Activity

The biological activity of quinazolinone derivatives can be significantly modulated by introducing various substituents onto the core structure. researchgate.net SAR studies have consistently shown that modifications at the N-3 and C-2 positions, as well as on the fused benzene (B151609) ring, play a crucial role in determining the potency and selectivity of these compounds. researchgate.netmdpi.com

Influence of Substituents at N-3 and C-2 on Biological Activity

Substitutions at the nitrogen atom at position 3 (N-3) and the carbon atom at position 2 (C-2) of the quinazolinone ring are pivotal for biological activity. nih.gov Research has demonstrated that the nature of the groups at these positions can dramatically influence the compound's therapeutic effects.

For antimicrobial activity, the presence of a substituted aromatic ring at the N-3 position is considered essential. nih.gov In the context of antibacterial agents targeting penicillin-binding proteins, variations at N-3 have shown significant effects on the minimum inhibitory concentration (MIC). For instance, replacing a phenyl group with larger aromatic systems or heterocyclic rings can either enhance or diminish activity depending on the specific bacterial strain. nih.govresearchgate.net

Similarly, the C-2 position is a key site for modification. Small alkyl groups, such as methyl, or thiol groups at C-2 are often important for antimicrobial effects. nih.gov In the realm of anticancer research, introducing different aryl groups at the C-2 position has been shown to modulate cytotoxic activity. For example, incorporating a 2-tolyl or 3-ethylphenyl group at C-2, combined with a benzenesulfonamide (B165840) moiety at N-3, was found to enhance cytotoxicity against various cancer cell lines. nih.gov Another study found that a 2-methoxyphenyl substitution, along with a basic side chain elsewhere on the scaffold, resulted in a remarkable antiproliferative profile. mdpi.com

The table below summarizes the impact of N-3 and C-2 substitutions on the antibacterial activity of a quinazolinone scaffold against Staphylococcus aureus.

Data adapted from studies on 4(3H)-Quinazolinone antibacterials. nih.govresearchgate.net

Role of Electronic and Steric Properties of Substituents on Benzo Ring

The fused benzene ring of the quinazolinone scaffold provides another avenue for structural modification to fine-tune biological activity. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents on this ring can have a profound impact.

For anti-inflammatory activity, the presence of electron-withdrawing groups at positions C-6 and C-7 of the quinazolinone system has been shown to increase efficacy. mdpi.com This suggests that for the parent compound, 4-Oxo-3H-quinazoline-6-sulfonyl fluoride (B91410), the strongly electron-withdrawing sulfonyl fluoride group at C-6 is a favorable feature for this type of activity. Furthermore, SAR studies for antimicrobial quinazolinones have revealed that the presence of halogen atoms, such as chlorine or bromine, at positions C-6 and C-8 can enhance activity. nih.gov

Impact of Heterocyclic and Aliphatic Side Chains

Incorporating heterocyclic or aliphatic side chains into the quinazolinone scaffold, often at the N-3 position, is a common strategy to enhance biological activity and explore new chemical space. mdpi.com Molecular hybridization, which involves linking the quinazolinone core to another pharmacologically active heterocycle, has yielded compounds with improved properties. nih.govresearchgate.net

For instance, linking quinazolinone with heterocycles such as thiazolidinone, thiazole, or azetidinone has been shown to improve analgesic and anti-inflammatory activity. mdpi.com Similarly, quinazolinone derivatives hybridized with pyridine (B92270) or pyran moieties have demonstrated significant cytotoxic activity against various cancer cell lines. researchgate.net

Aliphatic side chains can also confer potent biological activity. A strong analgesic effect was noted when an aliphatic substituent was present at the N-3 position. mdpi.com However, in some cases, replacing a cyclic group with aliphatic or alkyl heterocyclyl groups can lead to a decrease in potency, highlighting the nuanced and context-dependent nature of these structural modifications. nih.gov

Elucidation of the Sulfonyl Fluoride Group's Contribution to Biological Activity

The sulfonyl fluoride (-SO₂F) group is an increasingly popular functional group in drug discovery and chemical biology. enamine.netrsc.org It is recognized as a "privileged warhead" capable of forming covalent bonds with nucleophilic amino acid residues in proteins. rsc.org Its unique reactivity profile, combining stability in aqueous environments with the potential for context-specific activation, makes it a valuable tool for designing targeted covalent inhibitors. rsc.orgnih.gov

Assessment of Covalent vs. Non-Covalent Binding Mechanisms

The sulfonyl fluoride moiety endows 4-Oxo-3H-quinazoline-6-sulfonyl fluoride analogues with the potential to act as covalent inhibitors. wuxiapptec.com This functional group can react with a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine (B10760008), and histidine, to form stable sulfonylated adducts. enamine.netnih.gov Covalent inhibition offers several advantages over non-covalent binding, such as increased potency, prolonged duration of action, and the ability to overcome drug resistance. wuxiapptec.com

The mechanism involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion. nih.gov This reaction is often facilitated by the specific microenvironment of a protein's binding site, which can position the nucleophile appropriately and activate the sulfonyl fluoride group. nih.gov

However, the sulfonyl fluoride group can also participate in non-covalent interactions. Computational and crystallographic studies have shown that the sulfonyl oxygens can engage in hydrogen bonding, while the fluorine atom can form close interactions with π systems. fgcu.edu Therefore, analogues of this compound may initially bind to their target non-covalently, with the quinazolinone core and other substituents guiding the molecule to the active site. This initial binding event then positions the sulfonyl fluoride "warhead" for a subsequent covalent reaction if a suitable nucleophile is nearby.

The table below outlines the amino acid residues known to be targeted by sulfonyl fluoride electrophiles.

Information compiled from reviews on sulfonyl fluorides in chemical biology. enamine.netnih.govnih.gov

Tunability of Reactivity via Substituent Effects on Sulfonyl Fluoride Moiety

A key advantage of the sulfonyl fluoride group is that its reactivity can be tuned. nih.govrsc.org This allows for the fine-tuning of an inhibitor's potency and selectivity, balancing the need for target reactivity with the desire to minimize off-target effects and hydrolysis. The electronic nature of the aromatic ring to which the sulfonyl fluoride is attached directly influences its electrophilicity.

Electron-withdrawing groups on the benzene ring will increase the electrophilicity of the sulfur atom, making the sulfonyl fluoride more reactive. Conversely, electron-donating groups will decrease its reactivity. This principle allows medicinal chemists to rationally design inhibitors with a desired reactivity profile. By modifying other positions on the quinazolinone's benzo ring, the reactivity of the 6-sulfonyl fluoride moiety can be modulated to achieve optimal covalent binding kinetics for a specific protein target. rsc.orgresearchgate.net

For example, studies on benzenesulfonyl fluorides have shown that introducing ortho-substituents can be used to improve the capture rate and selective binding to a target enzyme. chemrxiv.org This tunability is crucial for developing targeted covalent inhibitors that are highly selective for their intended biological target while remaining relatively inert elsewhere in the proteome. nih.gov

Ligand-Target Recognition and Binding Site Characterization

The interaction between a ligand, such as an analogue of this compound, and its biological target is a critical determinant of its pharmacological effect. Understanding this recognition process at a molecular level is fundamental to drug design and optimization. This involves identifying the specific amino acid residues within the target protein that are crucial for binding and characterizing the physical and chemical properties of this interaction.

Site-Directed Mutagenesis Studies for Key Residue Identification

Site-directed mutagenesis is a powerful molecular biology technique used to investigate the role of specific amino acid residues in protein-ligand interactions. By systematically replacing individual amino acids in the target protein, researchers can assess the impact of these changes on the binding of a ligand. For quinazoline-based inhibitors, particularly those targeting protein kinases, this method has been instrumental in elucidating their binding modes.

In the context of analogues of this compound, which are often investigated as kinase inhibitors, site-directed mutagenesis studies would typically focus on the ATP-binding pocket of the kinase. Key residues within this pocket that are often investigated include the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket, and residues involved in hydrogen bonding with the quinazoline (B50416) core.

For instance, in studies of epidermal growth factor receptor (EGFR) inhibitors with a quinazoline scaffold, mutagenesis of the gatekeeper residue, threonine 790 (T790), to a larger methionine (T790M) has been shown to confer resistance to first-generation inhibitors. nih.govnih.gov Covalent inhibitors, however, are often designed to overcome this resistance by targeting a nearby cysteine residue (C797). nih.gov An analogue of this compound, with its reactive sulfonyl fluoride group, would likely be designed to form a covalent bond with a nucleophilic residue in the binding site. rsc.orgresearchgate.net

A hypothetical site-directed mutagenesis study for a kinase target of a this compound analogue might yield results similar to those presented in Table 1.

Table 1: Hypothetical Results of Site-Directed Mutagenesis on Kinase X Binding to a this compound Analogue

| Mutation | Effect on Binding Affinity (Kd) | Interpretation |

| C797A | Significant decrease | Cysteine 797 is likely the site of covalent modification by the sulfonyl fluoride group. |

| T790M | Moderate decrease | The gatekeeper residue influences the accessibility of the binding pocket. |

| M793A | Moderate decrease | Methionine 793 is likely involved in hydrophobic interactions with the quinazoline ring. |

| L844A | Minor decrease | Leucine 844 contributes to the overall hydrophobic environment of the binding pocket. |

Biophysical Techniques for Binding Affinity and Kinetics (e.g., SPR, ITC, MST)

To quantify the interaction between a ligand and its target, a variety of biophysical techniques can be employed. These methods provide valuable data on binding affinity (how tightly the ligand binds), kinetics (the rates of association and dissociation), and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand (or vice versa). nih.gov SPR provides real-time data on the association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_d) can be calculated. This technique is considered a gold standard for studying biomolecular interactions. mdpi.com

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding of a ligand to a target protein. ITC is the only technique that can directly determine all the thermodynamic parameters of binding in a single experiment: the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n). From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.

Microscale Thermophoresis (MST) measures the movement of molecules in a microscopic temperature gradient. mdpi.com This movement is dependent on the size, charge, and hydration shell of the molecule. Upon ligand binding, these properties can change, leading to a change in the thermophoretic movement, which can be used to determine the binding affinity.

For a covalent inhibitor like a this compound analogue, these techniques can be used to characterize the initial non-covalent binding event that precedes the formation of the covalent bond. The data obtained from such studies are crucial for understanding the structure-activity relationship and for optimizing the inhibitor's potency and selectivity. A representative data set for the binding of a quinazoline-based inhibitor to its target kinase is shown in Table 2.

Table 2: Representative Biophysical Data for the Interaction of a Quinazoline Analogue with Kinase X

| Technique | Parameter | Value |

| SPR | Kd | 50 nM |

| k_on (M-1s-1) | 1 x 105 | |

| k_off (s-1) | 5 x 10-3 | |

| ITC | Ka (M-1) | 2 x 107 |

| ΔH (kcal/mol) | -8.5 | |

| -TΔS (kcal/mol) | -1.5 | |

| MST | Kd | 60 nM |

Mechanistic Pathway Elucidation at the Molecular Level

Understanding the precise mechanism by which a compound inhibits its target and the subsequent effects on cellular signaling pathways is a cornerstone of modern drug discovery. For analogues of this compound, this involves detailed enzyme kinetic studies to define the nature of the inhibition and analysis of downstream signaling cascades to understand the broader biological consequences.

Enzyme Kinetic Studies for Inhibition Mechanism Determination

Enzyme kinetic studies are performed to determine the mode of inhibition of a compound. The primary types of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed. youtube.com Covalent inhibitors, such as those bearing a sulfonyl fluoride group, exhibit a time-dependent inhibition and are often characterized by a two-step mechanism: an initial reversible binding to the enzyme (characterized by K_i) followed by an irreversible covalent bond formation (characterized by k_inact). biorxiv.orgbiokin.comnih.gov

For a this compound analogue that acts as a covalent inhibitor of a kinase, one would expect to see a progressive decrease in enzyme activity over time. The mechanism would likely be classified as irreversible, with the sulfonyl fluoride group forming a stable covalent bond with a nucleophilic residue in the ATP-binding site. researchgate.net The results of such a study can be summarized in a table like Table 3.

Table 3: Representative Enzyme Kinetic Parameters for a Covalent Quinazoline Inhibitor of Kinase X

| Parameter | Value | Description |

| K_i | 100 nM | Dissociation constant for the initial reversible enzyme-inhibitor complex. |

| k_inact | 0.05 s-1 | First-order rate constant for the formation of the covalent bond. |

| k_inact/K_i | 5 x 105 M-1s-1 | Second-order rate constant representing the overall efficiency of covalent inhibition. |

Downstream Signaling Pathway Analysis

Inhibiting a key cellular protein, such as a protein kinase, will have cascading effects on the signaling pathways in which it functions. ekb.eg Quinazoline-based kinase inhibitors, for example, have been extensively studied for their ability to block signaling pathways that are aberrantly activated in cancer. nih.govmdpi.com These pathways often include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are critical for cell proliferation, survival, and differentiation. nih.govekb.eg

To analyze the downstream effects of a this compound analogue, researchers would treat cells with the compound and then measure the phosphorylation status of key proteins in the targeted pathway using techniques such as Western blotting or mass spectrometry-based phosphoproteomics.

For an inhibitor targeting a receptor tyrosine kinase like EGFR, one would expect to see a decrease in the phosphorylation of EGFR itself, as well as downstream signaling nodes like AKT and ERK. nih.gov This would, in turn, lead to cellular responses such as cell cycle arrest and apoptosis. The results of a downstream signaling analysis are often presented as changes in protein phosphorylation levels, as shown in the representative Table 4.

Table 4: Effect of a Quinazoline Analogue on Downstream Signaling in Cancer Cells

| Protein | Phosphorylation Site | Change in Phosphorylation | Associated Pathway |

| Kinase X | Tyr1068 | Decreased | Target Engagement |

| AKT | Ser473 | Decreased | PI3K-AKT-mTOR |

| ERK1/2 | Thr202/Tyr204 | Decreased | RAS-RAF-MEK-ERK |

| S6 Ribosomal Protein | Ser235/236 | Decreased | mTOR Signaling |

By combining detailed binding studies, mechanistic enzymology, and analysis of cellular signaling, a comprehensive understanding of the structure-activity relationship and mechanism of action of this compound analogues can be achieved. This knowledge is invaluable for the development of more potent and selective therapeutic agents.

Advanced Research Applications and Future Directions for 4 Oxo 3h Quinazoline 6 Sulfonyl Fluoride

Development as Chemoproteomic Probes for Target Identification

Chemoproteomic probes are indispensable tools for identifying the protein targets of small molecules, elucidating their mechanisms of action, and mapping their off-target interactions within the complexity of a living cell. researchgate.netgoogle.com The design of 4-Oxo-3H-quinazoline-6-sulfonyl fluoride (B91410) is ideally suited for these applications, particularly in the realm of activity-based protein profiling (ABPP).

Activity-based protein profiling (ABPP) is a powerful functional proteomic technology that employs chemical probes to directly assess the functional state of entire enzyme families in native biological systems. wikipedia.org These probes typically consist of three key components: a recognition element, a reactive group (or "warhead"), and a reporter tag. wikipedia.org

In the context of a probe derived from 4-Oxo-3H-quinazoline-6-sulfonyl fluoride:

Recognition Element : The 4-oxo-3H-quinazoline core acts as the recognition element. This scaffold is known to interact with various enzyme classes, most notably the ATP-binding pocket of protein kinases. wikipedia.orgmdpi.com

Reactive Group : The sulfonyl fluoride (-SO₂F) moiety serves as the electrophilic warhead. It is a privileged reactive group in chemical biology due to its stability in aqueous environments and its ability to form stable covalent bonds with a range of nucleophilic amino acid residues, including serine, tyrosine, lysine (B10760008), threonine, and histidine, depending on the local protein microenvironment. sigmaaldrich.comnih.govresearchgate.netacs.org

Reporter Tag : For practical application, the core structure would be synthesized with a reporter tag, such as an alkyne or azide (B81097) group, at a non-critical position. This tag allows for subsequent detection and enrichment via bioorthogonal "click chemistry" reactions. wikipedia.orgnih.gov

An alkyne-tagged version of the quinazoline (B50416) sulfonyl fluoride probe can be used to label its protein targets in cell lysates or live cells. The probe covalently modifies the active site of target enzymes, and this covalent linkage allows for the subsequent attachment of a reporter molecule (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govresearchgate.net This enables the visualization, enrichment, and ultimate identification of the target proteins.

A major advantage of ABPP is its capacity for proteome-wide analysis, enabling the simultaneous profiling of hundreds of active enzymes. wikipedia.org By coupling ABPP with advanced mass spectrometry-based proteomics, a technique often referred to as ABPP-MudPIT (Multidimensional Protein Identification Technology), researchers can comprehensively map the interaction landscape of a chemical probe. wikipedia.org

The workflow for proteome-wide target discovery using a this compound-based probe involves several key steps:

Labeling : A complex proteome (e.g., cell or tissue lysate) is incubated with the probe, leading to the covalent labeling of target proteins. google.com

Click Chemistry : A reporter tag, such as biotin-azide, is attached to the probe-labeled proteins via the probe's alkyne handle. nih.gov

Enrichment : Biotinylated proteins are captured and enriched using streptavidin-coated beads, separating them from the unlabeled proteome. nih.gov

Identification : The enriched proteins are digested into peptides and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

This unbiased approach can identify both the intended targets and unanticipated "off-targets" of the quinazoline scaffold, providing critical insights for drug development and toxicology. google.comnih.gov The broad reactivity of the sulfonyl fluoride warhead makes it particularly useful for discovering novel ligandable sites on proteins that might be missed by more conventional probes. researchgate.netacs.org

| Protein Class | Example Target | Target Residue | Rationale for Interaction |

|---|---|---|---|

| Protein Kinase | Epidermal Growth Factor Receptor (EGFR) | Lysine (in ATP-binding pocket) | Quinazoline is a known EGFR-binding scaffold; sulfonyl fluoride can target a conserved lysine. nih.gov |

| Serine Hydrolase | Fatty Acid Amide Hydrolase (FAAH) | Serine (catalytic) | Sulfonyl fluorides are effective probes for serine hydrolases. nih.govnih.gov |

| Metabolic Enzyme | Poly(ADP-ribose) polymerase 1 (PARP1) | Tyrosine | Sulfonyl fluoride-based electrophiles have been shown to target PARP1. nih.gov |

| Adapter Protein | Heat Shock Protein 90 (Hsp90) | Lysine | Sulfonyl fluoride probes have been reported to label Hsp90. rsc.org |

Rational Design of Targeted Covalent Inhibitors (TCIs)

Targeted covalent inhibitors (TCIs) are an increasingly important class of therapeutic agents that can offer enhanced potency, prolonged duration of action, and the ability to overcome drug resistance compared to their non-covalent counterparts. nih.govrsc.org The design of a TCI involves a two-part architecture: a recognition scaffold that provides binding affinity and selectivity for the target protein, and a reactive warhead that forms a permanent covalent bond with a specific amino acid residue. rsc.org

This compound is an exemplary platform for the rational design of TCIs.

Scaffold for Recognition : The quinazoline ring system is a well-established scaffold for targeting the ATP-binding site of numerous protein kinases, which are high-value targets in oncology. mdpi.comnih.govnih.gov By modifying the substituents on the quinazoline core, medicinal chemists can fine-tune the scaffold's affinity and selectivity for a specific kinase.

Warhead for Covalent Inhibition : The sulfonyl fluoride group serves as a tunable and highly specific covalent warhead. Unlike more indiscriminately reactive electrophiles, the reactivity of sulfonyl fluorides is highly dependent on the protein's local environment, which can be exploited to achieve high target selectivity and minimize off-target toxicity. acs.orgnih.gov The design process aims to position the -SO₂F group in close proximity to a nucleophilic residue (such as a non-catalytic cysteine, lysine, or tyrosine) within the target's binding pocket to facilitate covalent bond formation. acs.orgnih.gov

The development of a TCI based on this compound would follow a structure-based design approach, using X-ray crystallography or computational modeling to guide the optimization of both the recognition scaffold and the placement of the reactive warhead to ensure precise engagement with the desired target residue. nih.govresearchgate.net

| Component | Function | Example Target Protein | Example Target Residue | Design Strategy |

|---|---|---|---|---|

| 4-Oxo-3H-quinazoline Scaffold | High-affinity recognition and binding | Bruton's Tyrosine Kinase (BTK) | Cysteine-481 | Optimize substituents on the quinazoline ring to maximize non-covalent interactions in the ATP pocket. |

| 6-Sulfonyl Fluoride Moiety | Covalent bond formation (warhead) | Fibroblast Growth Factor Receptor (FGFR) | Tyrosine-569 | Utilize structural data to orient the sulfonyl fluoride for optimal proximity and geometry for reaction with the target nucleophile. |

Applications in Advanced Materials Science and Polymer Chemistry

The utility of this compound extends beyond biological applications into the realm of materials science. This is primarily due to the participation of the sulfonyl fluoride group in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation "click chemistry" reaction. eurekalert.orgrsc.org SuFEx provides a highly efficient and reliable method for constructing robust covalent linkages, making it ideal for polymer synthesis and modification. eurekalert.orgsigmaaldrich.com

SuFEx chemistry allows the sulfonyl fluoride group to react readily with nucleophiles like amines and phenols (or their silyl (B83357) ether derivatives) to form exceptionally stable sulfonamide and sulfate (B86663) ester linkages, respectively. eurekalert.orgmdpi.comnih.gov This reactivity enables this compound to be used as a monomer or functionalizing agent to create novel materials.

Functional Polymers : The compound can be incorporated into polymer backbones (e.g., polyamides, polyesters) by reacting it with difunctional co-monomers. The resulting polymers would be decorated with quinazoline moieties, potentially imbuing the material with properties such as UV-absorption, fluorescence, or biological affinity.

Bioconjugation : The SuFEx reaction is biocompatible and can be performed in aqueous media, making it suitable for conjugating the quinazoline molecule to biomacromolecules. mdpi.comnih.gov For example, it can be reacted with amine groups on the surface of proteins (e.g., lysine side chains) or on modified DNA strands to create functional bioconjugates for diagnostic or therapeutic purposes. nih.gov

| Substrate Type | Example Substrate | Linkage Formed | Potential Application of Product |

|---|---|---|---|

| Polymer | Poly(ethylene glycol) diamine (PEG-diamine) | Sulfonamide | Creation of hydrogels with biological recognition properties. mdpi.com |

| Biomolecule | Bovine Serum Albumin (BSA) | Sulfonamide | Functionalizing a protein with a fluorescent quinazoline tag for imaging. nih.gov |

| Surface | Amine-functionalized silica | Sulfonamide | Creating a stationary phase for affinity chromatography. |

The robust covalent bonds formed via SuFEx chemistry can serve as stable cross-links in the formation of polymer networks, such as hydrogels. mdpi.com By incorporating this compound as a cross-linking agent, it is possible to design "smart" or responsive materials. The quinazoline unit, with its nitrogen atoms, can exhibit changes in protonation state or metal ion coordination in response to environmental stimuli like pH or the presence of specific cations.

These molecular-level changes could translate into macroscopic alterations in the material's properties, such as swelling/shrinking, changes in mechanical strength, or the controlled release of an encapsulated payload. This opens up possibilities for creating advanced materials for applications in drug delivery, tissue engineering, and chemical sensing.

| Material Type | Stimulus | Responsive Mechanism | Potential Application |

|---|---|---|---|

| Hydrogel | pH change | Protonation/deprotonation of quinazoline nitrogens alters electrostatic repulsion and polymer chain hydration. | pH-triggered drug release system. |

| Cross-linked Film | Metal Ions (e.g., Cu²⁺, Zn²⁺) | Coordination of metal ions to the quinazoline moiety alters the cross-link density and mechanical properties. | Chemical sensor or recyclable adsorbent. |

Innovative Strategies for Scaffold Optimization and Lead Generation

The development of potent and selective drug candidates from a lead compound, such as this compound, relies on sophisticated medicinal chemistry strategies. These approaches aim to enhance the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The inherent reactivity of the sulfonyl fluoride group, which can form a stable covalent bond with nucleophilic amino acid residues in a target protein, makes this scaffold particularly amenable to covalent inhibitor design. mdpi.com

One of the primary strategies for optimizing the 4-oxo-3H-quinazoline scaffold is structure-based drug design . This approach utilizes high-resolution structural information of the target protein to guide the design of more effective inhibitors. By understanding the specific interactions between the inhibitor and its binding site, chemists can make rational modifications to the quinazolinone core to improve its affinity and selectivity. For instance, structure-activity relationship (SAR) studies on the broader 4(3H)-quinazolinone class have revealed that substitutions at various positions on the quinazoline ring can significantly impact biological activity. omicsonline.orgrsc.org This knowledge can be applied to the targeted modification of the this compound scaffold.

Fragment-based lead discovery (FBLD) represents another powerful technique for lead generation and optimization. nih.govresearchgate.net This method involves screening small, low-molecular-weight chemical fragments for weak binding to the target protein. Once a binding fragment is identified, it can be grown or linked with other fragments to generate a more potent lead compound. The this compound moiety can be utilized as a reactive fragment in such screens, allowing for the identification of novel binding interactions that can be exploited for the development of covalent inhibitors. mdpi.comnih.gov The sulfonyl fluoride acts as a "warhead," covalently trapping the fragment in the protein's binding pocket and facilitating the identification of even weak interactions. rsc.org

The following table summarizes key optimization strategies and their potential impact on the development of inhibitors based on the this compound scaffold:

| Strategy | Description | Potential Outcome |

| Structure-Based Drug Design | Utilizing 3D structural information of the target to guide modifications. | Enhanced potency and selectivity. |

| Fragment-Based Lead Discovery | Screening small fragments to identify novel binding interactions. | Generation of novel lead compounds. |

| Bioisosteric Replacement | Substituting functional groups to improve physicochemical properties. | Improved pharmacokinetics and safety profile. |

| Covalent Warhead Modification | Altering the reactivity of the sulfonyl fluoride group. | Modulated target engagement and reduced off-target reactivity. |

Collaborative and Interdisciplinary Research Opportunities

The unique characteristics of this compound as a reactive scaffold open up numerous avenues for collaborative and interdisciplinary research. Its potential as a targeted covalent inhibitor makes it a valuable tool for chemical biologists, biochemists, and pharmacologists seeking to probe the function of specific proteins and pathways.

One significant area of opportunity lies in the development of covalent chemical probes . These probes can be used to selectively label and identify the targets of the this compound scaffold within a complex biological system. Such studies, often employing techniques like chemoproteomics, can provide invaluable insights into the compound's mechanism of action and potential off-target effects. mdpi.com The sulfonyl fluoride moiety's ability to react with a broader range of nucleophilic amino acids beyond cysteine expands the scope of proteins that can be targeted. mdpi.com

The development of covalent kinase inhibitors is another promising direction. rsc.org Kinases are a major class of drug targets, and the quinazoline scaffold is a well-established core for many kinase inhibitors. nih.govnih.gov By incorporating the sulfonyl fluoride warhead, researchers can design irreversible kinase inhibitors with enhanced potency and the ability to overcome resistance mechanisms that affect non-covalent inhibitors. Collaborative efforts between medicinal chemists and cancer biologists would be crucial in identifying novel kinase targets and evaluating the efficacy of these covalent inhibitors in relevant cancer models.

Furthermore, the versatility of the this compound scaffold lends itself to drug repurposing strategies. nih.gov By screening this compound against a wide range of biological targets, researchers may uncover unexpected therapeutic applications. Interdisciplinary collaborations involving computational biologists for in silico screening and pharmacologists for in vitro and in vivo testing can accelerate the discovery of new uses for this promising scaffold.

The following table outlines potential interdisciplinary research areas for this compound:

| Research Area | Disciplines Involved | Potential Application |

| Chemical Probe Development | Chemical Biology, Proteomics, Medicinal Chemistry | Target identification and validation, mechanism of action studies. |

| Covalent Kinase Inhibitors | Oncology, Biochemistry, Medicinal Chemistry | Development of novel anti-cancer therapeutics. |

| Drug Repurposing | Computational Biology, Pharmacology, Medicinal Chemistry | Discovery of new therapeutic indications. |

| Inhibitor Design for Novel Targets | Structural Biology, Enzymology, Medicinal Chemistry | Expansion of the druggable proteome. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Oxo-3H-quinazoline-6-sulfonyl fluoride, and what are the critical intermediates and optimization parameters?

- Methodology : The compound can be synthesized via sulfonylation of quinazoline derivatives. Key intermediates include halogenated quinazoline precursors (e.g., 6-chloro-7-fluoro-4-oxoquinazoline) and sulfonyl fluoride reagents. Optimization parameters involve controlling reaction temperature (typically 0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to avoid over-sulfonylation. Purification often requires column chromatography or recrystallization .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

- Methodology : Use single-crystal X-ray diffraction to confirm the molecular structure, supplemented by NMR, NMR, and IR spectroscopy. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallinity analysis, compare experimental data with computational models (e.g., density functional theory) .

Q. What are the primary applications of this compound in chemical biology and drug discovery?

- Methodology : As a covalent probe, it labels nucleophilic residues (e.g., lysine or tyrosine) in proteins via sulfonyl fluoride reactivity. In drug discovery, it serves as a warhead for irreversible enzyme inhibitors (e.g., targeting proteases or kinases). Validate binding using kinetic assays (e.g., IC determination) and mass spectrometry-based peptide mapping .

Advanced Research Questions

Q. How can researchers design experiments to study the binding kinetics and selectivity of this compound as a covalent inhibitor?

- Methodology :

- Kinetic Studies : Perform time-dependent inhibition assays using recombinant enzymes (e.g., serine hydrolases) and monitor residual activity with fluorogenic substrates. Calculate values to assess efficiency.

- Selectivity Profiling : Use activity-based protein profiling (ABPP) with competitive pulldown experiments in cell lysates. Compare labeled proteins via LC-MS/MS .

- Structural Analysis : Co-crystallize the compound with target enzymes to resolve binding modes and identify key interactions .

Q. What strategies address contradictions in reported bioactivity data for sulfonyl fluoride-containing compounds across studies?

- Methodology :

- Meta-Analysis : Systematically review experimental variables (e.g., assay pH, enzyme source, and incubation time) that influence reactivity. For example, fluoride ion release under acidic conditions may alter compound stability .

- Cross-Validation : Replicate conflicting studies under standardized conditions. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm results .

Q. How can researchers evaluate the long-term stability and potential toxicity of this compound in biological systems?

- Methodology :

- Stability Studies : Monitor compound degradation in buffer (pH 7.4) and cell culture media via HPLC-UV or LC-MS over 24–72 hours. Assess fluoride ion release using ion-selective electrodes .

- Toxicity Screening : Perform cytotoxicity assays (e.g., MTT or LDH release) in primary cells or immortalized lines. For in vivo relevance, use zebrafish or rodent models to assess acute/chronic effects .

Q. What computational approaches predict the reactivity of this compound with biological nucleophiles?

- Methodology :

- Quantum Mechanics (QM) : Calculate Fukui indices to identify electrophilic hotspots on the compound.

- Molecular Dynamics (MD) : Simulate interactions with target proteins to map covalent binding pathways. Validate predictions with mutagenesis studies (e.g., replacing catalytic serine with alanine) .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in the compound’s efficacy as a probe versus its off-target effects?

- Methodology :

- Proteome-Wide Profiling : Use ABPP in diverse tissue lysates to identify off-target interactions. Compare results with negative controls (e.g., pre-treatment with broad-spectrum serine hydrolase inhibitors).

- Dose-Response Analysis : Establish concentration thresholds where on-target activity dominates over off-target labeling .

Q. What experimental designs mitigate batch-to-batch variability in synthetic yields and purity?

- Methodology :

- Process Optimization : Use design of experiments (DoE) to evaluate factors like reaction time, solvent purity, and catalyst loading.

- Quality Control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring. Validate purity via orthogonal methods (e.g., NMR for fluoride content) .

Methodological Resources

- Fluoride Detection : Ion-selective electrodes or fluorescence probes (e.g., lanthanide complexes) for quantifying fluoride release in biological systems .

- Covalent Binding Validation : Competitive ABPP with alkynylated probes for click chemistry-based enrichment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.